Cas no 63006-93-9 (1,2,3,4-tetrahydroisoquinolin-3-ylmethanol)

1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol is a versatile heterocyclic compound featuring a tetrahydroisoquinoline scaffold with a hydroxymethyl substituent at the 3-position. This structure serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of biologically active molecules. Its rigid bicyclic framework and functional group flexibility make it suitable for constructing complex alkaloids, CNS-targeting agents, and other pharmacophores. The compound’s stability and reactivity allow for further derivatization, enabling applications in medicinal chemistry and drug discovery. High-purity grades are available to ensure reproducibility in research and industrial processes. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1,2,3,4-tetrahydroisoquinolin-3-ylmethanol structure
63006-93-9 structure
Product Name:1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
CAS No:63006-93-9
MF:C10H13NO
MW:163.216322660446
MDL:MFCD02259418
CID:57959
PubChem ID:3752277
Update Time:2025-10-28

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
    • rac 1,2,3,4-Tetrahydroisoquinoline-3-methanol
    • (1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol
    • 1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL
    • rac 1,2,3,4-Tetrahyd
    • 1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • 3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
    • 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • 3-Isoquinolinemethanol, 1,2,3,4-tetrahydro-
    • (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • PubChem5794
    • (S)-1,2,3,4-Tetrahydroisoquinolylmethan-3-ol
    • (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
    • (+)-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
    • AKOS004118030
    • MFCD02259418
    • (RS)-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
    • (R)-(+)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol
    • H-D-Tic-ol
    • SCHEMBL894207
    • A868277
    • ChemDiv2_003241
    • SY017520
    • 62928-94-3
    • MFCD02684327
    • DS-13422
    • FT-0640854
    • PD177875
    • 63006-93-9
    • AKOS016844144
    • AC-22535
    • (1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol, AldrichCPR
    • AMY2360
    • HMS1378D07
    • CS-0104994
    • 3-Hydroxymethyl-1,2,3,4-tetrahydro-isoquinoline
    • SY239950
    • ZSKDXMLMMQFHGW-UHFFFAOYSA-N
    • EN300-1699142
    • FT-0707519
    • SDCCGMLS-0066261.P001
    • AB89726
    • AE-641/40197878
    • SY017512
    • MFCD01631316
    • F2147-1627
    • (3R)-1,2,3,4-tetrahydroisoquinolin-4-ylmethanol
    • CHEMBL60068
    • FT-0660440
    • Tic-ol
    • FT-0605291
    • 3-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline
    • BDBM50023451
    • DB-022486
    • (3r)-1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
    • DB-017478
    • (3S)-1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol;Tic-ol
    • DB-011641
    • MDL: MFCD02259418
    • Inchi: 1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2
    • InChI Key: ZSKDXMLMMQFHGW-UHFFFAOYSA-N
    • SMILES: OCC1CC2C=CC=CC=2CN1

Computed Properties

  • Exact Mass: 163.10000
  • Monoisotopic Mass: 163.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 180-182?C
  • Boiling Point: 307.9°C at 760 mmHg
  • Flash Point: 147.0±14.4 °C
  • Refractive Index: 1.549
  • Water Partition Coefficient: Soluble in dichloromethane. Slightly soluble in water.
  • PSA: 32.26000
  • LogP: 1.02200
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C
  • Solubility: Soluble in dichloromethane. Slightly soluble in water.

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1,2,3,4-tetrahydroisoquinolin-3-ylmethanol Suppliers

Amadis Chemical Company Limited
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(CAS:63006-93-9)1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
Order Number:A868277
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:10
Price ($):198.0
Email:sales@amadischem.com

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol Related Literature

  • 1. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases
    Varinder K. Aggarwal,Paul S. Humphries,Ashley Fenwick J. Chem. Soc. Perkin Trans. 1 1999 2883

Additional information on 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol

Introduction to 1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol (CAS No. 63006-93-9)

1,2,3,4-Tetrahydroisoquinolin-3-ylmethanol (CAS No. 63006-93-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of tetrahydroisoquinoline, a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.

The structure of 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol consists of a tetrahydroisoquinoline ring with a hydroxymethyl group attached to the 3-position. This unique structural feature imparts the compound with a range of chemical and biological properties that make it an attractive candidate for various research and development activities.

Recent studies have highlighted the potential of 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol in several areas of medicinal chemistry. One notable area is its role as a lead compound in the development of novel drugs for neurodegenerative diseases. Research has shown that certain derivatives of tetrahydroisoquinoline exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective properties of 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol and its derivatives. The findings indicated that these compounds could effectively reduce oxidative stress and inhibit apoptosis in neuronal cells, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.

Beyond neurodegenerative diseases, 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol has also shown promise in the treatment of cardiovascular disorders. A study published in the European Journal of Pharmacology demonstrated that certain derivatives of this compound possess vasodilatory properties and can improve blood flow by relaxing vascular smooth muscle cells. These findings suggest that 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol could be developed into drugs for managing hypertension and other cardiovascular conditions.

In addition to its therapeutic potential, 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol is also used as a building block in the synthesis of more complex molecules. Its versatile reactivity and functional groups make it an ideal starting material for the preparation of various pharmaceutical intermediates and fine chemicals. This aspect has led to its widespread use in synthetic organic chemistry laboratories around the world.

The synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-indole with formaldehyde followed by reduction and hydrolysis steps. Another method involves the condensation of 1-methylindole with formaldehyde to form an intermediate iminium salt, which is then reduced to yield the desired product. These synthetic routes provide chemists with flexible options for producing high-purity 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol.

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol are well-characterized. It is a white crystalline solid with a melting point ranging from 85 to 87°C. The compound is soluble in common organic solvents such as methanol and ethanol but has limited solubility in water. Its molecular weight is approximately 179.25 g/mol.

In terms of safety and handling, while 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol is not classified as a hazardous substance under current regulations, it should be handled with care to avoid exposure to skin or inhalation. Standard laboratory safety protocols should be followed when working with this compound to ensure safe handling and storage.

The future prospects for research involving 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol are promising. Ongoing studies are exploring its potential as a scaffold for developing new drugs targeting various diseases. Additionally, efforts are being made to optimize its synthetic routes to improve yield and purity while reducing environmental impact.

In conclusion, 1,2,3,4-tetrahydroisoquinolin-3-ylmethanol (CAS No. 63006-93-9) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure and biological properties make it an attractive target for further investigation and development into novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:63006-93-9)1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
A868277
Purity:99%
Quantity:5g
Price ($):198.0
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